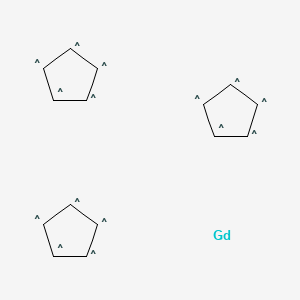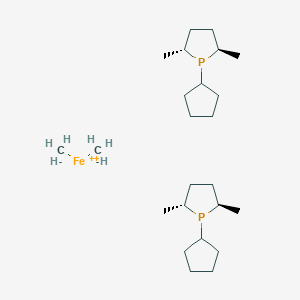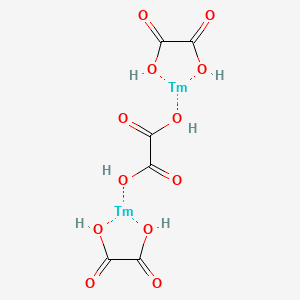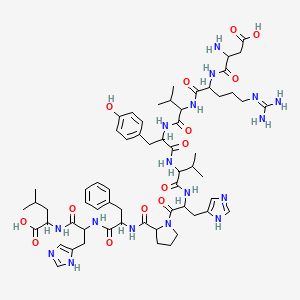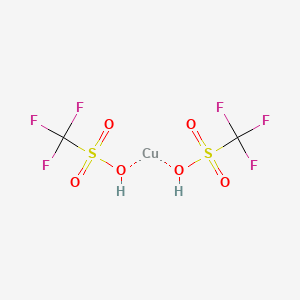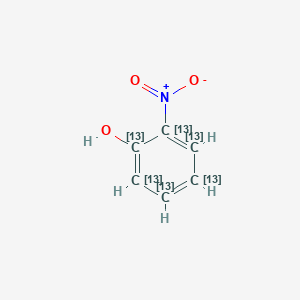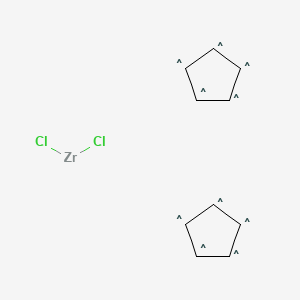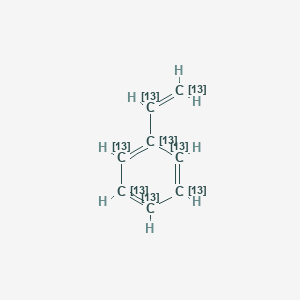
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound that features isotopically labeled carbon atoms. This compound is a derivative of cyclohexatriene, where specific carbon atoms are replaced with carbon-13 isotopes. The presence of these isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the incorporation of carbon-13 isotopes into the cyclohexatriene structure. This can be achieved through various synthetic routes, including:
Isotopic Labeling: Starting with a cyclohexatriene precursor, specific carbon atoms are replaced with carbon-13 isotopes using labeled reagents.
Chemical Reactions: The labeled cyclohexatriene can undergo further chemical reactions to introduce the ethenyl group at the desired position.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using specialized equipment and reagents. The process ensures high purity and isotopic enrichment, which are crucial for research applications.
Análisis De Reacciones Químicas
Types of Reactions
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of carbon atoms during chemical transformations.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development to understand the metabolic pathways and interactions of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene involves its interaction with molecular targets and pathways. The carbon-13 isotopes allow for precise tracking of the compound’s behavior in chemical and biological systems. This enables researchers to study the detailed mechanisms of reactions and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(1,2-13C2)ethenylbenzene: Similar structure but lacks the cyclohexatriene ring.
(1,2-13C2)cyclohexene: Contains a cyclohexene ring instead of cyclohexatriene.
(1,2-13C2)benzene: Simplified structure with only a benzene ring.
Uniqueness
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene is unique due to its combination of isotopically labeled carbon atoms and the presence of both ethenyl and cyclohexatriene structures. This makes it particularly valuable for detailed mechanistic studies and applications requiring precise isotopic labeling.
Propiedades
Número CAS |
1173018-78-4 |
|---|---|
Fórmula molecular |
C8H8 |
Peso molecular |
112.091 g/mol |
Nombre IUPAC |
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
Clave InChI |
PPBRXRYQALVLMV-LLXNCONNSA-N |
SMILES isomérico |
[13CH2]=[13CH][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
SMILES canónico |
C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



